N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide
Description
N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide is a complex organic compound that features a morpholine ring substituted with an acetylated trimethylphenyl group
Properties
IUPAC Name |
N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-12-8-13(2)19(15(4)22)14(3)18(12)11-21-6-7-24-17(10-21)9-20-16(5)23/h8,17H,6-7,9-11H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFRTVAWPOSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCOC(C2)CNC(=O)C)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the trimethylphenyl group: The trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzyl chloride and an appropriate catalyst.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride in the presence of a base.
Final coupling: The final step involves coupling the acetylated trimethylphenyl intermediate with the morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry: The compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound could be used as a probe to study biological processes, particularly those involving morpholine-containing molecules.
Mechanism of Action
The mechanism of action of N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The morpholine ring could play a role in binding to biological targets, while the acetylated trimethylphenyl group could influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide: This compound is unique due to its specific substitution pattern and the presence of both a morpholine ring and an acetylated trimethylphenyl group.
N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]piperidin-2-yl]methyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]azepan-2-yl]methyl]acetamide: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
The unique combination of a morpholine ring and an acetylated trimethylphenyl group in this compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable in specific applications, such as drug development or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
